[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
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Overview
Description
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate is a natural product found in Euphorbia triangularis, Euphorbia fischeriana, and other organisms with data available.
Scientific Research Applications
Asymmetric Synthesis
A study by Schwenter and Vogel (2000) presents an approach to the asymmetric synthesis of long-chain polyols, which are derivatives of the specified compound. Their work involves the Sharpless asymmetric dihydroxylation and explores various combinations of reductions and reactions to obtain diastereomeric pentadeca octols and analogues with high selectivity (Schwenter & Vogel, 2000).
Enantiocontrolled Synthesis
Gupta, Harland, and Stoodley (1984) describe an enantiocontrolled synthesis process related to the compound, focusing on forming the tetracyclic carbon skeleton via a Diels-Alder strategy. This work highlights the regioselective and stereoselective aspects in the synthesis of complex organic compounds (Gupta, Harland, & Stoodley, 1984).
Enzyme-Catalyzed Stereoselective Synthesis
Gümüş and Tanyeli (2010) conducted research on enzymatic resolution to produce enantiomerically enriched compounds, leading to the synthesis of novel carbasugar derivatives. This study showcases the application of enzymes in the stereoselective synthesis of complex molecules (Gümüş & Tanyeli, 2010).
Stereochemistry in Hydroxylation Reactions
Ianelli et al. (1995) explored the stereochemistry of hydroxylation reactions on polycyclic pyrans, which are structurally related to the compound . Their study provides insights into the configurations and stereoselective reactions in complex organic synthesis (Ianelli et al., 1995).
Oxetane Formation and Cyclization
Mosimann and Vogel (2000) investigated the formation of oxetane and cyclization reactions in compounds structurally related to the specified chemical. This research contributes to the understanding of complex reaction mechanisms in organic chemistry (Mosimann & Vogel, 2000).
Cyclization and Rearrangements in Diterpenoids
Ungur et al. (1988) studied the cyclization and rearrangements in diterpenoids, which are closely related to the compound . Their work delves into the structural transformations during dehydration reactions, contributing to the field of terpenoid chemistry (Ungur et al., 1988).
Properties
Molecular Formula |
C22H30O6 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate |
InChI |
InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12?,15-,16?,17?,20+,21?,22?/m0/s1 |
InChI Key |
BOJKFRKNLSCGHY-UMJKPZNRSA-N |
Isomeric SMILES |
CC1CC2(C(C2(C)C)[C@H]3C1(C4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C |
SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C |
Synonyms |
12-deoxyphorbol 13-acetate prostratin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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